

Synthesis and Characterization of 6-Amino-5-iodonicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 6-Amino-5-iodonicotinic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of **6-Amino-5-iodonicotinic acid**. Due to the limited availability of direct experimental data for this specific compound, this guide outlines a plausible synthetic route based on established chemical principles and provides expected characterization data derived from analogous compounds.

Proposed Synthesis of 6-Amino-5-iodonicotinic Acid

The proposed synthesis involves the direct electrophilic iodination of the commercially available starting material, 6-aminonicotinic acid. The amino group at the 6-position is an activating group that directs electrophilic substitution to the ortho and para positions. In this case, the C5 position is electronically activated and sterically accessible for iodination. A common and effective reagent for this transformation is N-iodosuccinimide (NIS), which serves as a mild source of electrophilic iodine.^{[1][2]}

Experimental Protocol: Synthesis via Electrophilic Iodination

Materials:

- 6-Aminonicotinic acid

- N-Iodosuccinimide (NIS)^[3]^[4]
- Anhydrous N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Inert atmosphere setup (e.g., nitrogen or argon balloon)
- Standard laboratory glassware for workup and purification

Procedure:

- In a clean, dry round-bottom flask, dissolve 6-aminonicotinic acid (1.0 equivalent) in anhydrous DMF under an inert atmosphere.
- Stir the solution at room temperature until all the starting material has dissolved.
- Add N-iodosuccinimide (1.1 equivalents) to the solution in one portion.
- Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
- Dilute the mixture with water and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure **6-Amino-5-iodonicotinic acid**.

Characterization of 6-Amino-5-iodonicotinic Acid

The following table summarizes the expected quantitative data for **6-Amino-5-iodonicotinic acid**. These values are predicted based on the structure and data from analogous compounds, such as 6-aminonicotinic acid.[\[5\]](#)[\[6\]](#)

Parameter	Expected Value
Molecular Formula	C ₆ H ₅ IN ₂ O ₂
Molecular Weight	264.02 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	>300 °C (decomposes)
Solubility	Soluble in DMSO, DMF; sparingly soluble in water and methanol
¹ H NMR (DMSO-d ₆)	Predicted: δ 8.2-8.4 (s, 1H, H2), 7.8-8.0 (s, 1H, H4), 6.5-7.0 (br s, 2H, NH ₂)
¹³ C NMR (DMSO-d ₆)	Predicted: δ 168-170 (C=O), 158-160 (C6), 150-152 (C2), 140-142 (C4), 110-112 (C3), 80-85 (C5-I)
IR (KBr, cm ⁻¹)	Predicted: 3400-3200 (N-H stretch), 3200-2500 (O-H stretch), 1700-1680 (C=O stretch), 1620-1580 (N-H bend, C=C stretch)
Mass Spec (ESI-MS)	Predicted m/z: 264.9 [M+H] ⁺ , 262.9 [M-H] ⁻

Experimental Protocols: Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO- d_6).
- Transfer the solution to an NMR tube.
- Acquire 1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Process the spectra to identify chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values.

Infrared (IR) Spectroscopy:

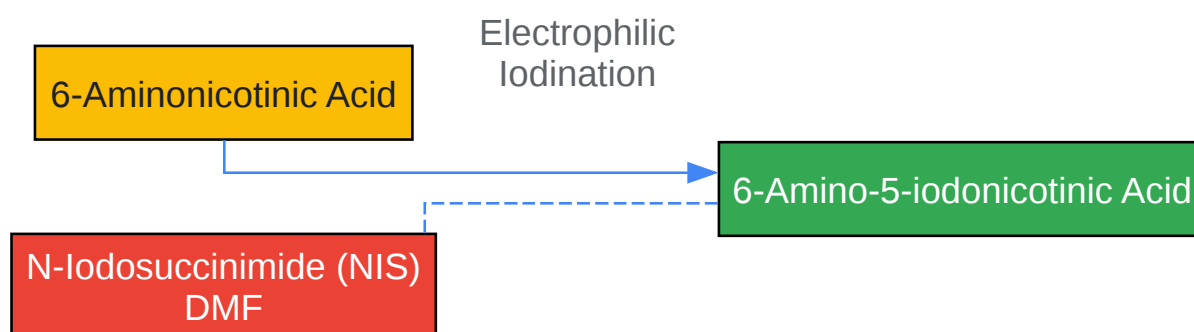
- Prepare a sample of the purified product as a KBr pellet or as a thin film on a salt plate.
- Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

- Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).
- Acquire the mass spectrum in both positive and negative ion modes to determine the molecular weight and fragmentation pattern of the compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for **6-Amino-5-iodonicotinic acid**.



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Caption: Proposed synthesis of **6-Amino-5-iodonicotinic acid**.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding the specific signaling pathways or biological activities of **6-Amino-5-iodonicotinic acid**. As a halogenated derivative of 6-aminonicotinic acid, it may serve as a valuable intermediate in the synthesis of novel pharmaceutical compounds.[7] The parent compound, 6-aminonicotinamide, is known to be an inhibitor of NADP(+)-dependent enzymes.[8] Further research is required to elucidate any potential biological roles of its iodinated derivative.

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